molecular formula C14H12F3N3O2S B2719948 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706042-65-0

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2719948
CAS No.: 1706042-65-0
M. Wt: 343.32
InChI Key: OGXLDMNCBVZVBZ-UHFFFAOYSA-N
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Description

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound with a molecular formula of C15H14F3N3O2S. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfonyl moiety, which is further connected to a dihydropyrrolo[3,4-d]pyrimidine core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Scientific Research Applications

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

The synthesis of 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the dihydropyrrolo[3,4-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The trifluoromethylbenzyl sulfonyl group is then introduced via a sulfonylation reaction, using reagents such as trifluoromethylbenzyl chloride and a suitable sulfonylating agent .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine include other trifluoromethyl-substituted pyrimidines and sulfonyl-containing heterocycles. These compounds share similar structural features but may differ in their reactivity and biological activity due to variations in their substituents and core structures. The uniqueness of this compound lies in its specific combination of a trifluoromethylbenzyl sulfonyl group with a dihydropyrrolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-2-10(4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLDMNCBVZVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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